4-amino-N-(3-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

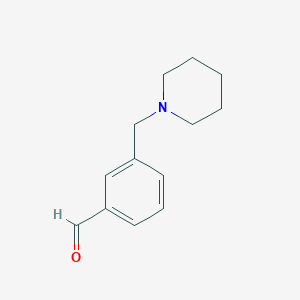

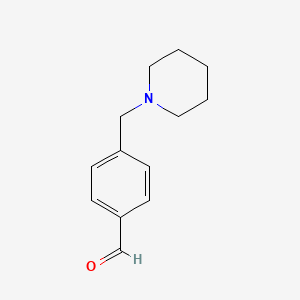

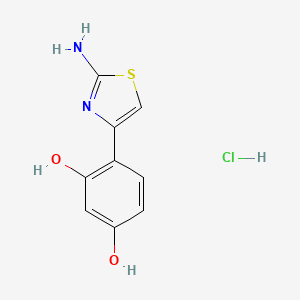

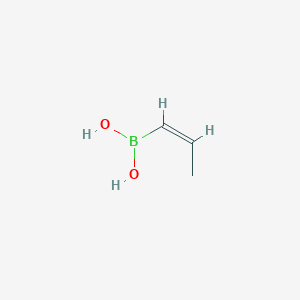

4-amino-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

- Electrochemical Oxidation and Antioxidant Activity: Amino-substituted benzamides, including derivatives like 4-amino-N-(3-methoxyphenyl)benzamide, exhibit potent antioxidant properties. These compounds scavenge free radicals through complex, pH-dependent electrochemical oxidation processes. The study of their electrochemical behavior sheds light on their antioxidant mechanism, involving the formation of quinonediimine derivatives and further chemical transformations (Jovanović et al., 2020).

Structural Analysis

- Molecular Structure and X-ray Diffractions: Detailed structural analyses of benzamide derivatives, including their molecular geometry, vibrational frequencies, and electronic properties, have been conducted using X-ray diffraction and quantum chemical computation. These studies provide insights into the molecular characteristics and potential reactivity of such compounds (Demir et al., 2015).

Neurological and Cognitive Applications

- Serotonin Receptor Imaging in Alzheimer's Disease: Benzamide derivatives have been used as molecular imaging probes in conjunction with positron emission tomography (PET) to study serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. This application helps in understanding the neurological changes in such conditions (Kepe et al., 2006).

Pharmaceutical Development

- Synthesis and Pharmacological Effects of Derivatives: Various benzamide derivatives, including those similar to this compound, have been synthesized and studied for their pharmacological properties, such as inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These studies contribute to drug design and development (Tuğrak et al., 2020).

Biomedical Research

- Anticonvulsant Activity: Research into benzamide analogues has shown that compounds like 4-amino-N-(2-ethylphenyl)benzamide exhibit significant anticonvulsant activities. Such studies are vital in developing new treatments for conditions like epilepsy (Lambert et al., 1995).

Wirkmechanismus

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Biochemical Pathways

As a building block of many drug candidates , it is likely involved in a variety of biochemical processes.

Result of Action

As a key component of many drug candidates , it likely has diverse effects depending on the specific drug and biological context.

Eigenschaften

IUPAC Name |

4-amino-N-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEFNAWDWIDKIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429192 |

Source

|

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897594-57-9 |

Source

|

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)